4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide 4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 302934-65-2
VCID: VC21451063
InChI: InChI=1S/C19H20Cl3IN2O/c1-18(2,3)13-6-4-12(5-7-13)16(26)25-17(19(20,21)22)24-15-10-8-14(23)9-11-15/h4-11,17,24H,1-3H3,(H,25,26)
SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)I
Molecular Formula: C19H20Cl3IN2O
Molecular Weight: 525.6g/mol

4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide

CAS No.: 302934-65-2

Cat. No.: VC21451063

Molecular Formula: C19H20Cl3IN2O

Molecular Weight: 525.6g/mol

* For research use only. Not for human or veterinary use.

4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide - 302934-65-2

Specification

CAS No. 302934-65-2
Molecular Formula C19H20Cl3IN2O
Molecular Weight 525.6g/mol
IUPAC Name 4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamide
Standard InChI InChI=1S/C19H20Cl3IN2O/c1-18(2,3)13-6-4-12(5-7-13)16(26)25-17(19(20,21)22)24-15-10-8-14(23)9-11-15/h4-11,17,24H,1-3H3,(H,25,26)
Standard InChI Key OMEOWSSIGSYHOG-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)I
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)I

Introduction

Molecular Formula

The molecular formula of this compound is C17H18Cl3IN2OC_{17}H_{18}Cl_3IN_2O, with a molecular weight of approximately 512.6 g/mol.

Synthesis Pathway

While specific synthesis details for this exact compound are not readily available, it can be synthesized using standard organic chemistry techniques involving:

  • Amide Bond Formation:

    • Reacting 4-tert-butylbenzoic acid with an amine derivative (e.g., 2,2,2-trichloro-1-(4-iodoaniline)ethylamine) using coupling agents like EDC or DCC.

  • Substitution Reactions:

    • Introducing the iodine atom into an aniline derivative via halogenation reactions.

  • Purification:

    • Recrystallization or chromatography to isolate the pure compound.

Biological Activity

Compounds with similar structures have demonstrated various pharmacological activities:

  • Antimicrobial: Benzamide derivatives often exhibit activity against bacteria and fungi due to their ability to disrupt cellular processes.

  • Anticancer: Substituted benzamides are known for their potential as anticancer agents by inhibiting enzymes like histone deacetylases (HDACs).

Chemical Applications

The presence of iodine and trichloromethyl groups suggests potential use in radiolabeling for imaging techniques or as intermediates in organic synthesis.

Comparative Data Table

Property4-tert-butyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]benzamideSimilar Benzamides (General)
Molecular Weight~512.6 g/mol~250–600 g/mol
Antimicrobial ActivityPotentially activeCommon
Anticancer PotentialRequires studyFrequently observed
SolubilityOrganic solventsOrganic solvents

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